Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white solid that is used as an intermediate in organic synthesis and pharmaceutical research. This compound is particularly notable for its role as an impurity in the synthesis of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 3-(3-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production often involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in the synthesis of pharmaceutical compounds like Niraparib.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of Niraparib. Niraparib is a PARP inhibitor that targets and inhibits the activity of poly (ADP-ribose) polymerase enzymes involved in DNA repair. By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with defective DNA repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: Another intermediate in the synthesis of Niraparib.
Tert-butyl 3-(2-aminophenyl)piperidine-1-carboxylate: A structural isomer with similar chemical properties.
Uniqueness
Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds .
Properties
IUPAC Name |
tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCLXFGWVIHODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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